Anti-Proliferative Activity in HL-60 Leukemia Cells
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate (Compound 131) exhibits direct anti-proliferative activity against human promyelocytic leukemia HL-60 cells with a 50% cytotoxic concentration (CC50) of 23.5 µM. This is in stark contrast to many of its substituted analogs in the 4,5-dihydrofuran-3-carboxylate class, such as CW-33K, which are reported for their antiviral activity (e.g., CW-33K IC50 < 5 µM against JEV) rather than direct anti-proliferative effects [1]. This data point positions the unsubstituted anilino derivative as a distinct entity for anti-cancer research, as opposed to antiviral research for its substituted counterparts [2].
| Evidence Dimension | Anti-proliferative activity |
|---|---|
| Target Compound Data | CC50 = 23.5 µM |
| Comparator Or Baseline | Substituted 4,5-dihydrofuran-3-carboxylate analogs (e.g., CW-33K) are characterized by antiviral activity (IC50 < 5 µM against JEV) |
| Quantified Difference | Activity profile divergence: anti-proliferative vs. antiviral |
| Conditions | HL-60 cells, MTT assay, 48 h incubation |
Why This Matters
This difference in primary biological activity (anti-proliferative vs. antiviral) is critical for researchers selecting a compound for oncology-focused assays versus virology-focused assays.
- [1] Huang, A. C., Lin, C. S., Lien, J. C., Lai, H. C., Lin, W. H., & Lin, C. W. (2020). Ethyl 2‑anilino‑4‑oxo‑4,5‑dihydrofuran‑3‑carboxylate exhibits anti‑proliferative activity and induces apoptosis in promyelocytic leukemia HL‑60 cells. Oncology Letters, 19(3), 2397-2403. View Source
- [2] Lien, J. C., Lin, C. S., Lai, H. C., Tsai, Y. C., Lin, Y. F., Huang, A. C., Huang, S. H., & Lin, C. W. (2019). Antiviral efficacy of bromo-anilino substituents of 4,5-dihydrofuran-3-carboxylate compound CW-33 against Japanese encephalitis virus. Bioorganic & Medicinal Chemistry Letters, 29(23), 126742. View Source
